2,6-Difluoro-4-(methylthio)benzaldehyde
Overview
Description
2,6-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS and a molecular weight of 188.19 g/mol . It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluorobenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-(methylthio)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms or methylthio group.
Major Products Formed
Oxidation: 2,6-Difluoro-4-(methylthio)benzoic acid.
Reduction: 2,6-Difluoro-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms and methylthio group can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylthio group.
2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the difluoro and methylthio groups.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of the difluoro and methylthio groups.
Uniqueness
2,6-Difluoro-4-(methylthio)benzaldehyde is unique due to the combination of its difluoro and methylthio substituents, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,6-difluoro-4-methylsulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSPZGTELVEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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